MLN2480

Catalog No.
S548814
CAS No.
1096708-71-2
M.F
C17H12Cl2F3N7O2S
M. Wt
506.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN2480

CAS Number

1096708-71-2

Product Name

MLN2480

IUPAC Name

2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide

Molecular Formula

C17H12Cl2F3N7O2S

Molecular Weight

506.3 g/mol

InChI

InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30)/t6-/m1/s1

InChI Key

VWMJHAFYPMOMGF-ZCFIWIBFSA-N

SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-((1R)-1-((6-amino-5-chloropyrimidine-4-carbonyl)amino)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-1,3-thiazole-5-carboxamide, MLN 2480

Canonical SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl

Description

The exact mass of the compound (r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide is 505.01023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pan-RAF Kinase Inhibitor

MLN2480 acts as a pan-RAF kinase inhibitor. RAF kinases are a group of enzymes involved in the RAS-ERK signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in these kinases are implicated in the development and progression of various cancers. By inhibiting RAF kinases, MLN2480 disrupts this pathway, potentially leading to the arrest of cancer cell growth and proliferation [1].

Here's a link to a scientific article discussing the role of RAF kinases in cancer:

Treatment of Low-Grade Glioma

One of the most promising applications of MLN2480 is in the treatment of low-grade gliomas, a type of brain tumor that typically affects children and young adults. Clinical trials are investigating the efficacy of MLN2480 in treating radiographically recurrent or progressive low-grade gliomas [1].

Here's a link to a clinical trial website with information on the use of MLN2480 for low-grade glioma:

Anti-Cancer Properties

Beyond its role as a RAF kinase inhibitor, research suggests that MLN2480 possesses additional anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and may also target other signaling pathways involved in tumorigenesis [2, 3].

Here are some links to scientific articles exploring the anti-cancer properties of MLN2480:

  • Apoptosis induction:
  • Targeting other signaling pathways:

MLN2480, also known as Tovorafenib, is a selective pan-Raf kinase inhibitor developed for the treatment of various cancers, particularly pediatric low-grade glioma with BRAF mutations. It operates by inhibiting the activity of Raf kinases, which include A-Raf, B-Raf, and C-Raf, critical players in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway regulates cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. The chemical formula for MLN2480 is C₁₇H₁₂Cl₂F₃N₇O₂S, with a molar mass of 506.29 g/mol .

MLN2480 acts as a competitive inhibitor of RAF kinases. It binds to the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets in the MAPK/ERK pathway. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

MLN2480 functions primarily through competitive inhibition of Raf kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets such as MEK and ERK. This inhibition disrupts the signaling cascade that promotes tumor growth and survival. The specific

MLN2480 exhibits potent antitumor activity against various cancer cell lines harboring BRAF mutations. In clinical studies, it has shown efficacy in treating pediatric patients with relapsed or refractory low-grade glioma. The most common adverse effects associated with MLN2480 include rash, fatigue, and gastrointestinal disturbances . Its mechanism involves:

  • Inhibition of Cell Proliferation: By blocking Raf kinase activity, MLN2480 reduces cell division in tumors dependent on this signaling pathway.
  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by disrupting survival signals mediated by Raf kinases .

The synthesis of MLN2480 involves several key steps:

  • Formation of Key Intermediates: Initial reactions create crucial intermediates through standard organic synthesis techniques such as nucleophilic substitutions and cyclization.
  • Final Coupling Reactions: These intermediates are then subjected to coupling reactions that form the final compound structure.
  • Purification: The product is purified using techniques such as chromatography to achieve the desired purity for biological testing .

MLN2480 is primarily used in oncology for treating specific types of cancer characterized by BRAF mutations. Its applications include:

  • Treatment of Pediatric Low-Grade Glioma: Approved for use in children with specific genetic alterations.
  • Potential Use in Other Cancers: Ongoing research is evaluating its effectiveness against other malignancies with aberrant MAPK signaling pathways .

Research has indicated that MLN2480 interacts with various cellular components:

  • Kinase Inhibition Profiles: Studies show that MLN2480 selectively inhibits Raf kinases while sparing other kinases, which minimizes off-target effects.
  • Combination Therapies: There is ongoing investigation into its efficacy when combined with other therapeutic agents targeting different pathways within cancer biology .

Several compounds exhibit structural or functional similarities to MLN2480. Here are a few notable ones:

Compound NameMechanism of ActionUnique Features
SorafenibMulti-kinase inhibitorTargets multiple pathways including VEGFR and PDGFR
DabrafenibSelective B-Raf inhibitorSpecifically targets B-Raf V600E mutation
RegorafenibMulti-kinase inhibitorUsed for colorectal cancer; broader target range

Uniqueness of MLN2480

MLN2480's unique feature lies in its selective pan-Raf inhibition, providing a targeted approach to treating cancers driven by specific genetic alterations without significantly affecting other pathways compared to broader inhibitors like Sorafenib.

This comprehensive overview highlights MLN2480's role as a promising therapeutic agent in oncology, particularly for genetically defined tumors. Further research will likely elucidate additional applications and enhance understanding of its mechanisms and interactions within biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

505.0102337 g/mol

Monoisotopic Mass

505.0102337 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZN90E4027M

Other CAS

1096708-71-2

Wikipedia

Biib-024

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sun Y, Alberta JA, Pilarz C, Calligaris D, Chadwick EJ, Ramkissoon SH, Ramkissoon LA, Garcia VM, Mazzola E, Goumnerova L, Kane M, Yao Z, Kieran MW, Ligon KL, Hahn WC, Garraway LA, Rosen N, Gray NS, Agar NY, Buhrlage SJ, Segal RA, Stiles CD. A brain-penetrant RAF dimer antagonist for the noncanonical BRAF oncoprotein of pediatric low-grade astrocytomas. Neuro Oncol. 2017 Jun 1;19(6):774-785. doi: 10.1093/neuonc/now261. PubMed PMID: 28082416; PubMed Central PMCID: PMC5464455.

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